Phenyl 1-Thio-alpha-L-rhamnopyranoside
Description
Significance of Glycosides and Thio-glycosides in Biochemical and Synthetic Chemistry
Glycosides, molecules in which a sugar is bound to another functional group, are fundamental to life, playing vital roles in everything from energy storage to cellular communication and immune responses. umsl.edu The chemical synthesis of these complex carbohydrates is crucial for advancing our understanding of glycobiology and developing new therapeutics. umsl.edufrontiersin.org However, the O-glycosidic bonds found in nature are often susceptible to enzymatic and acidic hydrolysis.
This challenge led to the development of thio-glycosides, which are synthetic analogs where the glycosidic oxygen atom is replaced by a sulfur atom. umsl.edu This substitution confers enhanced stability against hydrolysis, making thioglycosides invaluable tools in biochemical research. researchgate.net Their stability allows them to function as "metabolic decoys," synthetic compounds that can enter and disrupt cellular biosynthetic pathways, providing a method to study or inhibit these processes. researchgate.netresearchgate.net In mammalian cells, thioglycosides have been shown to be more than ten times more effective at inhibiting glycan biosynthesis than their O-glycoside counterparts, partly due to their resistance to being broken down by intracellular enzymes. researchgate.netresearchgate.netresearchgate.net
In synthetic chemistry, thioglycosides are prized as versatile glycosyl donors. umsl.edunih.gov They are stable enough to be easily prepared, purified, and handled, yet they can be chemically "activated" under specific conditions to react with a glycosyl acceptor, forming a new glycosidic bond. researchgate.netnih.gov This combination of stability and tunable reactivity makes them essential building blocks for the multi-step synthesis of complex oligosaccharides, glycodendrimers, and glycoconjugates. umsl.edunih.gov
Historical Context and Evolution of Research on Phenyl 1-Thio-alpha-L-rhamnopyranoside
The use of thioglycosides as synthetic building blocks gained significant traction in the latter half of the 20th century as carbohydrate chemists sought more reliable methods for oligosaccharide synthesis. umsl.edu The evolution of this field was driven by the need for glycosyl donors that were both stable for isolation and sufficiently reactive for glycosylation. The development of methods to activate thioglycosides was a critical advancement. Research in the 1980s and 1990s led to the discovery of various promoter systems, such as N-Iodosuccinimide (NIS) combined with an acid, which could efficiently activate these stable donors. researchgate.net
This period also saw the development of strategic approaches to complex synthesis, such as the "armed-disarmed" strategy, where the reactivity of thioglycoside donors is modulated by the choice of protecting groups, allowing for selective and sequential glycosylations. researchgate.netpsu.edu this compound emerged from this context as a key reagent. Its synthesis, typically achieved by the reaction of a protected L-rhamnose with phenyl thiol, is a well-established method in carbohydrate chemistry. The compound provides a stable source of the rhamnose sugar, which is a component of various biologically important molecules, including the pectic polysaccharide rhamnogalacturonan-II found in plant cell walls. fu-berlin.de The evolution of its use reflects the broader progress in carbohydrate chemistry, from foundational method development to application in the synthesis of specific, complex biological targets. fu-berlin.de
Current Research Landscape and Future Directions for this compound Studies
Currently, this compound and related thioglycosides are central to several areas of research. They continue to be indispensable glycosyl donors in the chemical synthesis of complex oligosaccharides and glycoconjugates. researchgate.net A significant focus of current research is the development of novel and more efficient activation methods and promoter systems to improve reaction yields and stereoselectivity, even for challenging or sterically hindered substrates. frontiersin.org
The compound also serves as a crucial tool in glycobiology. Its inherent stability makes it an excellent probe for studying the activity of glycosidase enzymes. By acting as a substrate mimic that binds to the enzyme's active site but is resistant to hydrolysis, it can function as an inhibitor, helping researchers to elucidate the role of these enzymes in various biochemical pathways. This inhibitory action is part of a broader field of research into glycosidase inhibitors for potential therapeutic applications, such as in anti-cancer strategies. nih.gov
Future directions for research involving this compound are promising. The drive to create more efficient and selective synthetic methods is leading to the development of automated platforms for oligosaccharide synthesis, where reliable building blocks like this are essential. umsl.edu Furthermore, the demonstrated success of thioglycosides as metabolic inhibitors in mammalian and bacterial systems opens avenues for designing novel therapeutics. researchgate.netresearchgate.net By targeting glycan biosynthesis pathways that are unique to pathogens or are dysregulated in diseases like cancer, these compounds could form the basis for a new class of highly selective drugs. researchgate.netresearchgate.net
Compound Data
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 131724-82-8 fu-berlin.de |
| Molecular Formula | C₁₂H₁₆O₄S fu-berlin.de |
| Molecular Weight | 256.32 g/mol fu-berlin.de |
| Appearance | Solid |
| Primary Application | Building block in organic synthesis nih.gov |
Table 2: Selected ¹H NMR Spectral Data for this compound Data recorded on a 500 MHz spectrometer in CDCl₃.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 | 5.49 | d | 1.4 |
| H-2 | 4.23 | s | - |
| H-3 | 3.81 | d | 9.3 |
| H-4 | 3.57 | dt | 10.9, 5.3 |
Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-methyl-6-phenylsulfanyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-7-9(13)10(14)11(15)12(16-7)17-8-5-3-2-4-6-8/h2-7,9-15H,1H3/t7-,9-,10+,11+,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOVKFRFMWFKCC-CFVLRQLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)SC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Phenyl 1 Thio Alpha L Rhamnopyranoside and Its Analogues
Chemoenzymatic Synthetic Routes towards Phenyl 1-Thio-alpha-L-rhamnopyranoside
Chemoenzymatic synthesis merges the precision of enzymatic catalysis with the practicality of chemical reactions to construct complex molecules. While specific chemoenzymatic routes for this compound are not extensively documented in dedicated literature, the principles of this strategy can be applied. Such a route could involve enzymes for key selective transformations where chemical methods may fall short.
Potential enzymatic steps in a hypothetical chemoenzymatic synthesis could include:
Enzymatic Acylation/Deacylation: Utilizing lipases or proteases to selectively protect or deprotect hydroxyl groups on the rhamnose core. This can circumvent the need for complex multi-step chemical protection and deprotection sequences.
Glycosidase-Catalyzed Glycosylation: In a reverse-hydrolysis or transglycosylation mode, a glycosidase enzyme could potentially catalyze the formation of the thioglycosidic bond between an activated rhamnose donor and thiophenol. This approach offers the prospect of high stereocontrol dictated by the enzyme's active site.
NIS Synthetase Analogy: The biosynthesis of siderophores involves NIS (NRPS-Independent Siderophore) synthetase enzymes that catalyze successive amide bond formations via adenyl monophosphate ester intermediates. nih.gov A bio-inspired approach could envision engineering an enzyme to activate a rhamnose derivative and facilitate the coupling with a thiol nucleophile.
A typical chemoenzymatic pathway would likely involve the chemical synthesis of a suitable rhamnose precursor, followed by a key enzyme-catalyzed step to form the thioglycosidic linkage or to modify the carbohydrate scaffold, and concluding with chemical steps to complete the synthesis. nih.gov
Stereoselective Glycosylation Strategies for Thio-Glycoside Bond Formation
The critical challenge in glycoside synthesis is controlling the stereochemistry at the anomeric center (C-1). For this compound, the goal is to form the α-anomer exclusively. Several powerful strategies have been developed to control the formation of thio-glycoside bonds.
Promoter-Mediated Activation: A common approach involves activating a thioglycoside donor with a promoter system. For instance, the combination of N-iodosuccinimide (NIS) and a catalytic amount of trifluoromethanesulfonic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is widely used to activate thioglycoside donors for coupling with acceptor alcohols. nih.gov Another effective promoter system for activating thioglycoside donors is 1-benzenesulfinyl piperidine (B6355638) (BSP) in combination with trifluoromethanesulfonic anhydride (B1165640) (Tf2O). nih.govnih.gov
Intramolecular Aglycone Delivery (IAD): This sophisticated strategy provides excellent stereocontrol by tethering the acceptor to the glycosyl donor before the glycosylation event. A notable example is the use of a 2-O-naphthylmethyl (NAP) ether. nih.gov The NAP group on the donor directs the delivery of the acceptor to the α-face of the anomeric center, ensuring the formation of the desired 1,2-cis-glycosidic linkage, which is characteristic of α-rhamnosides. nih.gov
Catalytic Stereoselective Glycosylation: Modern methods employ nucleophilic catalysts to achieve high stereoselectivity. For example, 2,9-dibutyl-1,10-phenanthroline (B1253295) has been shown to effectively catalyze the α-selective glycosylation of glycosyl bromides with carboxylic acid nucleophiles. nih.gov The catalyst displaces the bromide to form a reactive β-phenanthrolinium intermediate, which is then attacked by the nucleophile from the α-face, driven by favorable transition state energetics. nih.gov Although demonstrated with carboxylic acids, this principle of forming a reactive, stereochemically defined intermediate is a promising strategy for thio-glycosylation.
Radical Addition: The photoinitiated addition of thiols to unsaturated sugar derivatives, such as glycals, represents an alternative route for the stereoselective synthesis of thioglycosides. researchgate.net
Table 1: Comparison of Stereoselective Glycosylation Strategies
| Strategy | Promoter/Catalyst | Key Features |
|---|---|---|
| Promoter-Mediated Activation | NIS/TMSOTf or BSP/Tf₂O | Activates thioglycoside donors for coupling; stereoselectivity depends on substrate and reaction conditions. nih.govnih.gov |
| Intramolecular Aglycone Delivery (IAD) | Naphthylmethyl (NAP) ether at C-2 | The acceptor is tethered to the donor, ensuring delivery to one face of the anomeric center for high stereocontrol. nih.gov |
| Catalytic Glycosylation | 1,10-Phenanthroline derivatives | Forms a reactive, stereodefined catalytic intermediate, leading to high α-selectivity. nih.gov |
| Radical Addition | Photoinitiator | Addition of a thiol radical to an unsaturated sugar; offers an alternative pathway to thioglycosides. researchgate.net |
Protecting Group Chemistry in this compound Synthesis
The judicious use of protecting groups is fundamental to the success of any multi-step carbohydrate synthesis. These temporary modifications of hydroxyl groups prevent unwanted side reactions and can influence the stereochemical outcome of glycosylation reactions.
Acyl Protecting Groups: Acetyl (Ac) groups are commonly used to protect all hydroxyls of L-rhamnose (per-O-acetylation) at the beginning of a synthetic sequence. scbt.com The resulting Phenyl 2,3,4-Tri-O-acetyl-1-thio-alpha-L-rhamnopyranoside is a stable, crystalline intermediate. scbt.com The acetyl groups can be removed under basic conditions, such as Zemplén deacetylation (catalytic sodium methoxide (B1231860) in methanol).
Benzylidene Acetals: The 4,6-O-benzylidene acetal (B89532) is a crucial protecting group in the synthesis of rhamnosides from mannoside precursors. nih.gov This rigid cyclic acetal conformationally locks the pyranose ring, which can influence the stereochemical outcome at the anomeric center during glycosylation. It is stable to a wide range of conditions but can be removed by acid hydrolysis or hydrogenolysis. nih.gov
Specialized Protecting Groups for Stereocontrol:
Naphthylmethyl (NAP) Ethers: As mentioned, the 2-O-NAP group is not just a protecting group but a key stereo-directing element in the IAD strategy. nih.gov
4-O-6-S-α-Cyanobenzylidene Acetal: In a sophisticated approach to β-rhamnopyranosides, a donor featuring a cyclic 4-O-6-S-α-cyanobenzylidene group was developed. nih.gov The electron-withdrawing cyano group is essential for the success of the subsequent glycosylation reaction, protecting the oxathiane ring from attack by the promoter. nih.gov
Orthogonal Protecting Groups: A key concept in complex synthesis is the use of an "orthogonal" set of protecting groups, which can be removed under distinct conditions without affecting the others. For example, a synthetic strategy might employ acid-labile benzylidene acetals, base-labile acetyl esters, and benzyl (B1604629) (Bn) ethers that are removed by hydrogenolysis. This allows for the selective unmasking of specific hydroxyl groups at different stages of the synthesis. iris-biotech.de
Table 2: Common Protecting Groups in Rhamnoside Synthesis
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Purpose |
|---|---|---|---|
| Acetyl | Ac | NaOMe/MeOH (Zemplén conditions) | General hydroxyl protection. scbt.com |
| Benzyl | Bn | H₂, Pd/C (Hydrogenolysis) | Robust hydroxyl protection. |
| Benzylidene Acetal | Mild acid hydrolysis; Hydrogenolysis | Protects and conformationally restricts the 4- and 6-hydroxyls. nih.gov | |
| Naphthylmethyl Ether | NAP | Oxidative cleavage (e.g., DDQ) | Stereo-directing group in IAD glycosylations. nih.gov |
| 4-O-6-S-α-Cyanobenzylidene | Raney Nickel | Specialized protecting group and precursor for 6-deoxy sugars. nih.gov |
Novel Synthetic Route Development and Optimization for this compound
The development of synthetic routes for this compound has evolved from straightforward thioglycosylation to highly optimized, stereocontrolled, and efficient processes.
A foundational method involves the per-O-acetylation of L-rhamnopyranose, followed by thioglycosylation using thiophenol, often catalyzed by a Lewis acid. While effective, this can sometimes lead to mixtures of anomers requiring chromatographic separation.
More advanced routes often start from different, more readily available sugars. A powerful strategy involves synthesizing a D-manno-thioglycoside, which possesses the same stereochemistry as L-rhamnose at C-2, C-3, and C-4. nih.gov This mannoside precursor, often protected with a 4,6-O-benzylidene acetal, undergoes a radical-mediated deoxygenation at the C-6 position to furnish the desired 6-deoxy (rhamno) configuration. nih.gov This approach is highly effective for producing D-rhamno derivatives and can be adapted for the L-series.
The design of novel glycosyl donors is another key area of route development. The synthesis of donors with unique protecting groups, such as the 4-O-6-S-α-cyanobenzylidene protected thioglycoside, allows for glycosylation reactions that were previously challenging, ultimately leading to the desired rhamnoside product after further transformations like desulfurization. nih.gov
Synthesis of this compound Derivatives and Conjugates
This compound and its protected forms are versatile intermediates for creating more complex molecules and conjugates.
Functionalized Derivatives as Donors: Derivatives are often synthesized to act as superior glycosyl donors. For example, Phenyl 2,3-O-thionocarbonyl-1-thio-α-L-rhamnopyranosides have been synthesized and used as donors. researchgate.net Under the action of a promoter, these compounds can undergo rearrangement and glycosidation to afford novel 2-S-phenyl glycosides, which are themselves valuable synthetic intermediates. researchgate.net
Thiorhamnoside Derivatives: The synthesis of the 4-O-6-S-α-cyanobenzylidene-protected 6-thio-rhamnopyranosyl thioglycoside is a prime example of a complex derivative. nih.gov This molecule is not the final target but a key intermediate designed to control the stereoselective synthesis of β-rhamnopyranosides. nih.gov
Glycoconjugates: Thioglycosides are excellent precursors for conjugation to other molecules, such as amino acids and peptides. The synthesis of S-glycosylated amino acids can be achieved through various methods, including the ring-opening of cyclic sulfamidates with thiocarbohydrates or Michael additions to dehydroalanines. researchgate.net this compound can serve as the rhamnosyl donor in these types of conjugations, leading to the formation of glycopeptide mimetics where the sugar moiety is linked to the peptide backbone via a stable sulfur atom. researchgate.net These thio-glycomimetics are valuable tools for studying biological systems due to their increased stability against enzymatic hydrolysis compared to their natural O-glycoside counterparts. researchgate.net
Enzymatic Hydrolysis and Glycosidase Activity of Phenyl 1 Thio Alpha L Rhamnopyranoside
Substrate Specificity and Kinetic Analysis of Glycosidases with Phenyl 1-Thio-alpha-L-rhamnopyranoside
This compound is a synthetic thioglycoside that serves as an important tool in the study of glycosidase enzymes, particularly α-L-rhamnosidases. Its key structural feature is the replacement of the oxygen atom in the glycosidic bond with a sulfur atom. This substitution significantly impacts its interaction with glycosidases.
Unlike their O-glycoside counterparts, thioglycosides such as this compound are generally poor substrates for most glycoside hydrolases (GHs). The thio-glycosidic bond is significantly more resistant to enzymatic hydrolysis compared to the natural O-glycosidic bond. nih.govnih.gov This resistance stems from the lower electronegativity and different bond characteristics of sulfur compared to oxygen, which alters the electronic properties of the anomeric center, making it less susceptible to the standard hydrolytic mechanisms employed by most glycosidases.
Consequently, detailed kinetic analyses featuring Michaelis-Menten constants (Km) and catalytic turnover rates (kcat) for the hydrolysis of this compound by wild-type α-L-rhamnosidases are scarce in the literature. These enzymes typically display high specificity for O-glycosidic linkages found in natural substrates like flavonoid glycosides (e.g., naringin, rutin) or synthetic chromogenic substrates (e.g., p-nitrophenyl-α-L-rhamnopyranoside). researchgate.netnih.govresearchgate.net The primary utility of this compound in enzymology is therefore not as a substrate for measuring hydrolytic activity, but rather as a non-hydrolyzable analog for inhibition studies, structural analysis of enzyme-ligand complexes, and mechanistic investigations.
Role of this compound as a Suicide Substrate or Inhibitor Analog
Given its resistance to hydrolysis by most glycosidases, this compound and other thioglycosides primarily function as competitive inhibitors. researchgate.netmedsci.org They are recognized by the enzyme and can bind to the active site, mimicking the natural substrate. However, because the enzyme cannot efficiently catalyze the cleavage of the thio-glycosidic bond, the inhibitor occupies the active site and prevents the binding and turnover of the actual substrate. This mode of action is characteristic of a competitive inhibitor, where the inhibitor competes with the substrate for the same binding site. medsci.org
Studies on various thioglycosides have demonstrated their effectiveness as inhibitors for different enzymes. For instance, phenyl-1'-thio-β-D-glucopyranoside was shown to be a potent competitive inhibitor of human sodium/glucose cotransporters SGLT1 and SGLT2. medsci.org Thioglycosides are often more effective inhibitors in cellular environments than their O-glycoside counterparts because their stability prevents their degradation by intracellular glycosidases, leading to a longer effective lifetime. nih.govnih.govacs.org
While this compound itself is not typically classified as a suicide substrate (which involves covalent, irreversible inactivation through an enzyme-catalyzed reaction), its structural scaffold can be used to design such molecules. By incorporating a reactive group that becomes activated only upon binding to the enzyme's active site, a thioglycoside can be converted into an irreversible inhibitor. These covalent inhibitors are powerful tools for identifying catalytic residues and probing enzyme function. oup.com
Enzyme Engineering and Directed Evolution Studies Utilizing Thio-Glycosides
Thio-glycosides, including this compound, play a significant role in the field of enzyme engineering and directed evolution. Because the thio-glycosidic bond is stable, these compounds are not substrates for hydrolysis but can act as acceptors in transglycosylation reactions catalyzed by engineered enzymes.
A key development in this area is the creation of "thioglycoligases." These are mutant retaining glycosidases where the catalytic acid/base residue has been altered (e.g., mutated to an alanine or glycine). This mutation cripples the enzyme's ability to hydrolyze the glycosyl-enzyme intermediate but allows it to catalyze the transfer of a sugar moiety from an activated donor to a thiol-containing acceptor, such as a thio-sugar. This process efficiently forms a new thio-glycosidic bond.
Furthermore, directed evolution has been used to improve the efficiency and broaden the specificity of these engineered enzymes. By creating libraries of mutant enzymes and screening for enhanced thioglycoligase activity, researchers can develop highly efficient biocatalysts for the synthesis of specific thioglycosides. These synthesized thioglycosides are valuable as stable analogs of natural carbohydrates for therapeutic and research purposes. researchgate.net Double mutants, known as "thioglycosynthases," have also been developed from retaining glycosidases, which can synthesize thioglycosides from glycosyl fluoride donors and thio-sugar acceptors without any competing hydrolysis. researchgate.net
Comparative Enzymology of Alpha-L-Rhamnosidases with Thio-Glycoside Substrates
The comparative study of how α-L-rhamnosidases interact with different substrates reveals important details about their active site architecture and catalytic mechanism. These enzymes, found primarily in Glycoside Hydrolase families GH78 and GH106, are responsible for cleaving terminal α-L-rhamnose residues from a variety of natural compounds. nih.govnih.gov
Standard substrates used to characterize α-L-rhamnosidase activity include the chromogenic compound p-nitrophenyl-α-L-rhamnopyranoside (pNPRha) and natural flavonoid glycosides like hesperidin and naringin. researchgate.netnih.gov Kinetic studies with these substrates show that α-L-rhamnosidases efficiently catalyze the hydrolysis of the O-glycosidic bond.
In stark contrast, thioglycoside analogs like this compound are not readily hydrolyzed. When compared directly, the rate of enzymatic cleavage of the C-S bond is negligible compared to the C-O bond of a substrate like pNPRha. This difference underscores the high degree of specificity that the enzymatic machinery has for an oxygen atom at the glycosidic linkage. The active site residues, precisely positioned for protonating the glycosidic oxygen and stabilizing the oxocarbenium ion-like transition state, are ineffective in promoting the cleavage of the more stable thio-glycosidic bond. nih.gov
This comparative analysis highlights the utility of this compound not as a substrate, but as a stable structural probe and competitive inhibitor, providing a clear distinction between binding and catalysis in the function of α-L-rhamnosidases.
Table 1: Kinetic Parameters of a Representative α-L-Rhamnosidase with Common O-Glycoside Substrates
| Enzyme Source | Substrate | Km (mM) | Vmax (μM/min) | Reference |
| Sphingomonas paucimobilis | p-Nitrophenyl-α-L-rhamnopyranoside | 1.18 | 92.40 | nih.gov |
| Sphingomonas paucimobilis | p-Nitrophenyl-α-L-mannopyranoside | 2.44 | 57.1 | nih.gov |
| Aspergillus kawachii | Naringin | N/A | N/A | nih.gov |
| Aspergillus tubingensis | Naringin | N/A | N/A | nih.gov |
Note: Specific kinetic values for Naringin were not provided in the reference as kcat was the primary comparative metric. This compound is not included as a substrate due to its general resistance to hydrolysis, making kinetic data for turnover unavailable.
Structural and Conformational Analysis of Phenyl 1 Thio Alpha L Rhamnopyranoside Through Advanced Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of Phenyl 1-Thio-alpha-L-rhamnopyranoside. Both ¹H and ¹³C NMR provide critical data for confirming the molecular structure and stereochemistry.
In ¹H NMR spectroscopy, the anomeric proton (H-1) signal is particularly diagnostic. For this compound, the H-1 proton appears as a doublet at approximately δ 5.49 ppm with a small coupling constant (J = 1.4 Hz). This small coupling constant is indicative of an axial orientation for the thiophenyl group, confirming the α-anomeric configuration. The pyranose ring is known to adopt a stable ⁴C₁ chair conformation. This conformation is further stabilized by intramolecular hydrogen bonding involving the hydroxyl groups.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for the complete assignment of all proton and carbon signals. nih.gov For instance, COSY experiments reveal the coupling between adjacent protons, allowing for the tracing of the spin systems within the rhamnopyranoside ring. nih.gov HMQC and HMBC experiments correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively, which is essential for unambiguous assignment of the ¹³C spectrum. mdpi.com
Conformational dynamics, particularly the flexibility of glycosidic linkages and the conformation of exocyclic groups, can be studied using Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy). nih.govnih.gov These techniques detect through-space interactions between protons that are close to each other, providing information on the spatial arrangement of atoms and the preferred conformations of the molecule in solution. nih.govnih.gov For example, NOE interactions can help determine the predominant conformation of the side chain in rhamnopyranoside derivatives. nih.gov
| Proton | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 | 5.49 | d | 1.4 |
| H-2 | 4.23 | s | - |
| H-3 | 3.81 | d | 9.3 |
| H-4 | 3.57 | dt | 10.9, 5.3 |
| H-6 | 1.33 | d | 6.2 |
Mass Spectrometry (MS) Applications in Characterization and Reaction Monitoring
Mass spectrometry (MS) is a powerful tool for the characterization of this compound, confirming its molecular weight and providing insights into its structure through fragmentation analysis. bioglyco.com Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the intact molecule, often as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. nih.gov
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the parent ion. ub.edu Collision-induced dissociation (CID) of the precursor ion leads to the cleavage of glycosidic bonds and cross-ring cleavages, generating characteristic fragment ions. The analysis of these fragment ions helps to confirm the sequence and branching pattern of the carbohydrate, as well as the nature of the aglycone. For thioglycosides, fragmentation often involves the loss of the thiophenyl group. nih.gov
MS is also invaluable for monitoring the progress of chemical reactions involving this compound, such as glycosylation reactions where it acts as a glycosyl donor. nih.govyoutube.com By analyzing the reaction mixture at different time points, it is possible to identify the starting materials, intermediates, and final products, allowing for the optimization of reaction conditions. nih.gov Multiple Reaction Monitoring (MRM) is a targeted MS technique that offers high sensitivity and specificity for the quantitative analysis of specific compounds in complex mixtures, making it suitable for monitoring glycosylation reactions. nih.gov
| Compound | Ionization Mode | Observed Ion (m/z) | Interpretation |
|---|---|---|---|
| This compound | ESI+ | [M+Na]⁺ | Sodium adduct of the intact molecule |
| Phenyl 2,3,4-Tri-O-acetyl-1-thio-α-L-rhamnopyranoside | - | - | Identity confirmed by MS. bioglyco.com |
| О-(phenyl-2-acetamido-2,3-dideoxy-1-thio-β-d-glucopyranoside-3-yl)-d-lactoyl-l-alanyl-d-isoglutamine | ESI+ | 697 | [M+Na]⁺. nih.gov |
X-ray Crystallography of this compound and its Protein Complexes
The determination of crystal structures of protein-carbohydrate complexes is crucial for understanding the molecular basis of their biological recognition and function. creative-biolabs.com X-ray crystallography can reveal the precise interactions, such as hydrogen bonds and hydrophobic contacts, between the carbohydrate ligand and the amino acid residues of the protein's binding site. creative-biolabs.com Although specific crystal structures of this compound in complex with a protein were not found in the provided search results, this technique remains a vital tool in structural biology for studying such interactions. nih.gov The process involves co-crystallizing the protein with the ligand and then analyzing the diffraction pattern of X-rays passed through the crystal to generate an electron density map, from which the atomic model is built. youtube.com
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 9.39 |
| b (Å) | 11.67 |
| c (Å) | 9.58 |
| β (°) | 108.3 |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality and Conformational Studies
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are sensitive to the stereochemistry and conformation of chiral molecules like this compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
For this compound, IR spectroscopy can identify the characteristic stretching vibrations of O-H groups (broad band around 3400 cm⁻¹), C-H bonds (around 2900 cm⁻¹), and the aromatic C=C bonds of the phenyl group (around 1600-1450 cm⁻¹). scialert.net The C-S stretching vibration, characteristic of the thioglycosidic bond, is also expected to be present in the fingerprint region of the spectrum. scialert.net Deconvolution of IR spectra in the 1200-920 cm⁻¹ range can help in identifying bands associated with the glycosidic linkage. nih.gov
Computational and Theoretical Studies on Phenyl 1 Thio Alpha L Rhamnopyranoside
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are employed to understand the intrinsic electronic properties of Phenyl 1-Thio-alpha-L-rhamnopyranoside. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
Key Research Findings:
Electron Distribution and Molecular Orbitals: QM calculations can map the electron density, highlighting electron-rich and electron-deficient regions. For this compound, the oxygen atoms of the hydroxyl groups and the sulfur atom of the thioether linkage are regions of high electron density, making them potential sites for electrophilic attack or hydrogen bonding. The phenyl group contributes to the electronic landscape through its aromatic pi system.
Reactivity Indices: Parameters derived from QM, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to predict reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.
Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution across the molecule's surface. For this compound, these maps would show negative potential (red/yellow) around the oxygen and sulfur atoms, indicating their role as hydrogen bond acceptors, and positive potential (blue) around the hydroxyl hydrogens, marking them as hydrogen bond donors.
Table 1: Key Parameters from Quantum Mechanical Calculations
| Parameter | Significance for this compound |
|---|---|
| HOMO Energy | Indicates the energy of the most available electrons; likely localized on the sulfur atom or phenyl ring, suggesting these are primary sites for oxidation. |
| LUMO Energy | Indicates the energy of the lowest-energy empty orbital; a potential site for nucleophilic attack. |
| HOMO-LUMO Gap | A larger gap implies higher stability and lower chemical reactivity. |
| Mulliken Atomic Charges | Provides a quantitative measure of the partial charge on each atom, predicting sites for electrostatic interactions with biological targets. |
| Electrostatic Potential | Maps regions of positive and negative potential, predicting how the molecule will orient itself when approaching a protein or receptor. |
Molecular Dynamics (MD) Simulations of this compound in Solution and Protein Environments
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide a detailed view of the conformational dynamics and intermolecular interactions of this compound in different environments. nih.govnih.gov
Key Research Findings:
Behavior in Aqueous Solution: In MD simulations with explicit solvent, the behavior of this compound in water can be observed. The simulations show the formation and dynamics of hydrogen bonds between the hydroxyl groups of the rhamnopyranoside ring and surrounding water molecules. The hydrophobic phenyl group influences the local water structure. These simulations can calculate properties like the radial distribution function to understand the solvation shell.
Interaction with Proteins: When placed in a simulated protein environment, MD can reveal the dynamic interactions between the thioglycoside and amino acid residues. nih.gov The simulation can track the stability of the ligand in the binding pocket, the flexibility of both the ligand and the protein, and the specific hydrogen bonds or hydrophobic contacts that are maintained over time. ub.edu This provides a more realistic view of the binding event than static docking models. nih.gov
Docking and Molecular Modeling Studies with Enzymes and Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to predict the binding mode of ligands like this compound to the active site of enzymes or receptors. nih.govnih.gov
Key Research Findings:
Binding to Glycosidases: Thioglycosides are known to interact with glycosidase enzymes. Docking studies of this compound into the active sites of enzymes like α-L-rhamnosidases or other glycosidases can predict its potential as an inhibitor. These studies often reveal key interactions, such as hydrogen bonds between the sugar's hydroxyl groups and acidic residues (e.g., Aspartic acid, Glutamic acid) in the enzyme's active site. researchgate.net The phenyl group can form hydrophobic or pi-stacking interactions with aromatic residues like Tyrosine, Phenylalanine, or Tryptophan. semanticscholar.org
Prediction of Binding Affinity: Docking programs use scoring functions to estimate the binding affinity (e.g., in kcal/mol) of the ligand to its target. nih.gov While not perfectly accurate, these scores allow for the ranking of different compounds and the identification of promising candidates for further study. The predicted binding energy for this compound would depend on the specific enzyme target.
Table 2: Potential Interactions of this compound with Enzyme Active Sites
| Type of Interaction | Molecular Group Involved | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bonding (Donor) | Hydroxyl groups (2-OH, 3-OH, 4-OH) | Asp, Glu, Gln, Asn |
| Hydrogen Bonding (Acceptor) | Hydroxyl oxygens, Ring oxygen, Sulfur | Arg, Lys, His, Ser, Thr |
| Hydrophobic Interactions | Phenyl group, C-6 methyl group | Ala, Val, Leu, Ile, Pro |
| Pi-Stacking / Pi-Cation | Phenyl group | Phe, Tyr, Trp, His / Arg, Lys |
Conformational Analysis and Energy Landscapes of this compound
Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of this compound is crucial as the 3D shape dictates its ability to bind to biological targets.
Key Research Findings:
Pyranose Ring Conformation: For L-rhamnose, the pyranose ring is expected to predominantly adopt a ¹C₄ chair conformation. In this conformation, the C-6 methyl group is in an equatorial position, while the anomeric substituent (the phenylthio group) at C-1 is in an axial position for the alpha anomer. X-ray crystallography studies on related acetylated rhamnopyranosides confirm this chair conformation. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Analysis for Thio-Glycoside Analogues
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For a series of thio-glycoside analogues, a QSAR model could be developed to predict their inhibitory potency against a specific enzyme. nih.gov
Key Research Findings:
Descriptor-Based Models: QSAR models are built using calculated molecular descriptors that quantify various aspects of a molecule's structure. These descriptors fall into several categories: steric (e.g., molecular volume, surface area), electronic (e.g., partial charges, dipole moment), and lipophilic (e.g., LogP). nih.gov
Predicting Activity: By analyzing a set of thio-glycoside analogues with known activities, a mathematical equation can be derived that relates these descriptors to activity. For example, a QSAR study might find that the inhibitory activity of phenyl thioglycoside analogues against a certain enzyme increases with the hydrophobicity of substituents on the phenyl ring but decreases with their steric bulk. nih.gov Such a model could then be used to predict the activity of new, unsynthesized analogues, including this compound, and to guide the design of more potent compounds.
Table 3: Common Molecular Descriptors in QSAR Studies of Enzyme Inhibitors
| Descriptor Class | Example Descriptors | Information Provided |
|---|---|---|
| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Describes the electronic distribution and reactivity of the molecule. |
| Steric | Molecular Weight, Molar Refractivity (MR), Molecular Volume | Describes the size and shape of the molecule, which influences its fit into a binding site. researchgate.net |
| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Describes the hydrophobicity of the molecule, affecting its ability to cross membranes and engage in hydrophobic interactions. researchgate.net |
| Topological | Connectivity Indices, Shape Indices | Numerical representation of the molecular structure, including branching and shape. |
Applications of Phenyl 1 Thio Alpha L Rhamnopyranoside As a Biochemical Probe and Research Tool
Use as a Chromogenic or Fluorogenic Substrate for Enzyme Assays
While Phenyl 1-Thio-alpha-L-rhamnopyranoside itself is not a chromogenic or fluorogenic molecule, its structure serves as a basis for designing such substrates for α-L-rhamnosidases. These enzymes catalyze the hydrolysis of terminal α-L-rhamnosyl linkages from various glycoconjugates. To monitor the activity of these enzymes, synthetic substrates are often employed where the L-rhamnose is linked to a molecule that produces a colored (chromogenic) or fluorescent (fluorogenic) signal upon cleavage.
The principle behind these assays is that the intact glycoside is colorless and non-fluorescent. Upon enzymatic hydrolysis by an α-L-rhamnosidase, the rhamnose is cleaved off, releasing the chromogenic or fluorogenic aglycone. The resulting change in color or fluorescence can be measured spectrophotometrically or fluorometrically, providing a quantitative measure of enzyme activity.
Commonly used chromogenic and fluorogenic substrates for α-L-rhamnosidase assays include p-nitrophenyl-α-L-rhamnopyranoside (pNPR) and 4-methylumbelliferyl-α-L-rhamnopyranoside (MUR). In the case of pNPR, the release of p-nitrophenol leads to a yellow color under alkaline conditions. nih.govresearchgate.net For MUR, the enzymatic release of 4-methylumbelliferone (B1674119) results in a product that exhibits strong fluorescence.
Although direct use of this compound as a chromogenic or fluorogenic substrate has not been extensively reported, its thiophenyl group can be chemically modified to incorporate a reporter group, thus creating a custom probe for specific research needs. The reactivity of thioglycosides like this compound with certain enzymes suggests their potential as scaffolds for developing novel assay reagents. nih.govnih.gov
Development of Activity-Based Probes (ABPs) Targeting Glycosidases
Activity-based probes (ABPs) are powerful chemical tools used to profile the activity of specific enzymes within complex biological systems. frontiersin.org These probes typically consist of three key components: a recognition element that directs the probe to the target enzyme, a reactive group (or "warhead") that forms a covalent bond with the active site of the enzyme, and a reporter tag (e.g., a fluorophore or biotin) for detection and isolation.
Thioglycosides, including this compound, are attractive precursors for the synthesis of ABPs targeting glycosidases. researchgate.net The sugar moiety, L-rhamnose in this case, serves as the recognition element, guiding the probe to the active site of α-L-rhamnosidases. The anomeric thio-linkage can be exploited to introduce a reactive warhead.
The general strategy for developing an ABP from a thioglycoside involves modifying the aglycone (the phenylthio group) to include a latent reactive group and a reporter tag. Upon enzymatic processing within the active site, the reactive group is unmasked and forms a covalent bond with a catalytic residue, leading to irreversible inhibition and labeling of the enzyme. This allows for the visualization of active enzyme populations, for instance, through gel electrophoresis and fluorescence scanning.
While specific ABPs derived directly from this compound are not yet widely documented in literature, the foundational chemistry and design principles for creating such probes from thioglycoside scaffolds are well-established. researchgate.netnih.gov The development of rhamnopyranoside-based ABPs holds promise for studying the role of α-L-rhamnosidases in various biological processes.
Role in Glycoscience Research for Understanding Carbohydrate Metabolism
Thioglycosides like this compound serve as valuable tools for investigating carbohydrate metabolism. Their resistance to enzymatic hydrolysis by many glycosidases, compared to their O-glycoside counterparts, makes them effective metabolic inhibitors or "decoys". nih.govacs.org When introduced into cellular systems, these synthetic analogs can intercept and divert enzymes involved in glycan biosynthesis pathways.
By competing with natural substrates, thioglycosides can truncate the assembly of cell-surface glycans, leading to alterations in the cellular glycome. This allows researchers to study the functional consequences of specific glycan structures in processes such as cell signaling, adhesion, and pathogenesis. For instance, studies have shown that thioglycoside analogs of bacterial sugars can disrupt glycan biosynthesis and affect the fitness of pathogenic bacteria. nih.govacs.org
While specific studies detailing the use of this compound to probe carbohydrate metabolism are emerging, the general utility of thioglycosides in this area is clear. The stability of the thioglycosidic bond allows these compounds to act as specific inhibitors, providing insights into the roles of particular carbohydrate structures and the enzymes that process them.
Applications in Glycoconjugate Synthesis and Glycosylation Research
One of the most significant applications of this compound is its use as a glycosyl donor in the chemical synthesis of complex glycoconjugates and oligosaccharides. nih.govumsl.edu Glycosylation, the process of forming a glycosidic bond, is a cornerstone of synthetic carbohydrate chemistry. Thioglycosides are favored as glycosyl donors due to their stability under various reaction conditions used for protecting group manipulations, and their facile activation under mild conditions using thiophilic promoters. researchgate.netmdpi.com
In a typical glycosylation reaction, the thiophenyl group of this compound is activated by a promoter, such as a halonium ion source (e.g., N-iodosuccinimide) or a Lewis acid. This activation transforms the anomeric carbon into an electrophilic species that can then be attacked by a hydroxyl group of a glycosyl acceptor (another sugar, an amino acid, a lipid, etc.) to form the desired glycosidic linkage.
The stereochemical outcome of the glycosylation (whether an α or β linkage is formed) can be influenced by various factors, including the protecting groups on the sugar, the solvent, and the promoter system used. Research has been dedicated to understanding and controlling these factors to achieve high stereoselectivity in the synthesis of complex oligosaccharides. psu.edu this compound and its derivatives have been successfully employed in the synthesis of various biologically relevant glycans. researchgate.net
Table 1: Examples of Glycosylation Reactions Using this compound Derivatives
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Product | Application/Significance |
| Phenyl 2,3-O-thionocarbonyl-1-thio-alpha-L-rhamnopyranoside | Various alcohols | Methyl trifluoromethanesulfonate (B1224126) (MeOTf) | 2-S-phenyl-2,6-dideoxy-beta-L-glucopyranosides | Precursors for 2-deoxy-β-glycosides researchgate.net |
| Ethyl 1-thio-α-L-rhamnose derivatives | Various acceptors | N-Iodosuccinimide (NIS), Triflic acid (TfOH) | Disaccharides | Study of glycoside reactivity psu.edu |
| Phenyl 1-thio-α-L-rhamnopyranoside derivatives | Various acceptors | Halonium reagents, Organosulfur reagents | Glycans and glycoconjugates | General oligosaccharide synthesis nih.gov |
This compound in Biosensors and Diagnostic Reagent Development (excluding human clinical diagnostics)
The principles underlying enzyme assays with chromogenic and fluorogenic substrates can be extended to the development of biosensors and diagnostic reagents for non-clinical applications, such as in food and environmental analysis. megazyme.com An α-L-rhamnosidase-based biosensor could be designed to detect the presence of rhamnose-containing compounds in a sample.
In such a biosensor, an α-L-rhamnosidase enzyme would be immobilized on a transducer (e.g., an electrode or an optical fiber). mdpi.com When a sample containing a rhamnoside comes into contact with the biosensor, the enzyme would cleave the rhamnose. If a substrate analog like a modified this compound containing an electroactive or fluorescent tag is used, the enzymatic reaction would generate a detectable signal proportional to the concentration of the analyte.
For example, L-rhamnose is a component of certain bacterial polysaccharides and plant-derived compounds. A biosensor incorporating α-L-rhamnosidase could potentially be used for the detection of specific bacteria or for quality control in the food industry, for instance, in the analysis of fruit juices where rhamnose-containing flavonoids are present. researchgate.net
While the development of biosensors specifically utilizing this compound is still an emerging area of research, the foundational components and concepts are available. The stability and specific reactivity of this thioglycoside make it a promising candidate for incorporation into novel diagnostic platforms for a range of non-clinical applications.
Future Directions and Emerging Research Avenues for Phenyl 1 Thio Alpha L Rhamnopyranoside
Integration with Systems Biology and Glycomics for Comprehensive Understanding
The ultimate goal of systems biology is to create a holistic, quantitative, and dynamic view of a biological system. Glycomics, the study of the entire complement of sugars (the glycome) in an organism, is an essential pillar of this endeavor. Phenyl 1-Thio-alpha-L-rhamnopyranoside and other thioglycosides can serve as critical tools in this integrated approach.
One key application lies in their use as metabolic inhibitors or decoy substrates to perturb glycan biosynthesis pathways. nih.gov By introducing a compound like this compound into a cellular system, researchers can competitively inhibit specific glycosyltransferases that recognize the rhamnose moiety. This targeted disruption allows for the detailed study of the downstream consequences on the entire system, from changes in the glycoproteome to alterations in cellular signaling and function.
The integration of data from such perturbation studies with other 'omics' datasets (genomics, proteomics, metabolomics) provides a multi-layered understanding of biological processes. For instance, observing which protein levels change in response to inhibition by this compound can help to deconvolve complex glycosylation-dependent networks. The stability of the thioether bond makes it a reliable probe for these long-term systems-level studies.
Future glycomics research will increasingly rely on such chemical tools to functionally annotate the vast and complex data being generated. nih.gov The ability to specifically block a single step in a glycosylation pathway with a molecule like this compound is fundamental to assigning function to specific glycan structures within a systems biology context.
Exploration of Novel Biological Activities in Non-Human Systems (e.g., plant, microbial)
While much research focuses on human biology, the roles of glycans in plant and microbial systems are equally critical and represent a significant frontier for discovery. This compound is an ideal candidate for exploring these systems due to the prevalence of rhamnose in the cell walls of bacteria and plants.
In Microbial Systems: Many pathogenic bacteria utilize unique glycans for essential processes like cell wall construction, biofilm formation, and host-pathogen interactions. Thioglycosides have emerged as promising metabolic inhibitors of bacterial glycan biosynthesis. nih.gov For example, they can act as decoy substrates, competing with endogenous molecules for glycosyltransferase enzymes and thereby disrupting the assembly of critical polysaccharides. nih.gov The specificity of this compound for rhamnose-processing enzymes makes it a candidate for investigating bacteria where rhamnose is a key component of lipopolysaccharides (LPS) or other surface structures.
Table 1: Potential Microbial Processes for Investigation with this compound
| Microbial Process | Role of Rhamnose | Potential Application of this compound |
| LPS Biosynthesis | A core component of the O-antigen in many Gram-negative bacteria. | As a competitive inhibitor to disrupt LPS assembly and study its role in virulence and antibiotic resistance. |
| Biofilm Formation | A constituent of exopolysaccharides that form the biofilm matrix. | To investigate the role of rhamnose-containing polymers in biofilm integrity and development. |
| Capsular Polysaccharide Synthesis | A key structural element of the protective capsule in some pathogenic bacteria. | As a chemical probe to study capsule function and its interaction with the host immune system. |
In Plant Systems: Rhamnose is a major component of plant cell wall pectins, specifically rhamnogalacturonan I and II. These complex polysaccharides are vital for plant growth, development, and defense against pathogens. This compound could be used as a tool to study the enzymes involved in pectin (B1162225) biosynthesis and modification. By selectively inhibiting rhamnosyltransferases, researchers could gain insights into cell wall plasticity, fruit ripening, and plant immune responses.
Development of High-Throughput Screening Methodologies in Glycoscience
The development of glycosyltransferase inhibitors and the engineering of these enzymes for novel functions are often limited by the lack of efficient screening methods. researchgate.net High-throughput screening (HTS) provides a solution by enabling the rapid testing of thousands or even millions of compounds or enzyme variants. zenodo.org Thioglycosides like this compound are particularly well-suited for inclusion in HTS assays.
Because they act as acceptor substrates but are more stable than their O-glycoside counterparts, they can be used to develop robust and reliable assays. For example, a fluorescence-based HTS method can be designed where a glycosyltransferase transfers a labeled sugar donor onto this compound. researchgate.net The resulting fluorescent thioglycoside product can be easily detected and quantified, providing a direct measure of enzyme activity. Such an assay could be used to:
Screen large chemical libraries for inhibitors of a specific rhamnosyltransferase.
Conduct directed evolution experiments to engineer rhamnosyltransferases with altered substrate specificities or improved catalytic efficiency. researchgate.net
Table 2: Components of a Hypothetical HTS Assay for a Rhamnosyltransferase
| Component | Example | Role in Assay |
| Enzyme | Recombinant Rhamnosyltransferase | The biological target of the screen. |
| Donor Substrate | GDP-Fucose (fluorescently labeled) | Provides the sugar to be transferred and the detection signal. |
| Acceptor Substrate | This compound | The stable molecule that the labeled sugar is transferred onto. |
| Test Compound | Small Molecule Library | Potential inhibitors that will reduce the formation of the fluorescent product. |
| Detection Method | Fluorescence Plate Reader | Quantifies the amount of product formed, indicating enzyme activity. |
The use of thioglycosides in HTS is a key strategy for accelerating discovery in glycobiology, enabling the identification of new chemical probes and the development of novel biocatalysts for carbohydrate synthesis. zenodo.org
Synergistic Research with Artificial Intelligence and Machine Learning in Glycoscience
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the analysis of complex biological data, and glycoscience is no exception. nih.govnih.gov These computational approaches can identify patterns in large datasets that are impossible for humans to discern. nih.gov While the application of AI in glycoscience is still emerging compared to genomics or proteomics, it holds immense promise. acs.org
This compound can play a crucial role in this synergy by helping to generate high-quality data for training and validating AI models. For example:
Predicting Enzyme-Substrate Interactions: ML models can be trained to predict which glycosyltransferases will act on which substrates. Data from HTS experiments using this compound as an acceptor can provide valuable information on the substrate specificity of rhamnosyltransferases, helping to build more accurate predictive models. researchgate.net
Deconvolving Glycomics Data: Mass spectrometry-based glycomics generates incredibly complex data. AI can help to analyze these spectra. acs.org By using this compound to systematically perturb glycosylation, researchers can generate datasets where specific glycan structures are absent. This "negative" data is extremely valuable for training ML algorithms to better identify and annotate glycan structures in complex mixtures.
Guiding Synthetic Chemistry: AI models can predict the outcome of chemical reactions. By inputting the structures of reactants like this compound and various glycosyl donors, AI could help guide the enzymatic or chemical synthesis of novel complex carbohydrates, optimizing reaction conditions and predicting potential products.
Q & A
Q. What strategies reconcile conflicting data in structural or functional studies?
- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts) are resolved via orthogonal techniques:
- Scenario 1 : Anomalous HPLC retention times → Re-synthesize with isotopic labeling (D/H exchange) to confirm identity.
- Scenario 2 : Disputed enzyme inhibition → Isothermal titration calorimetry (ITC) measures binding thermodynamics independently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
